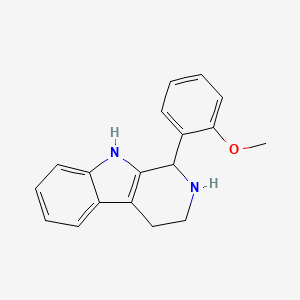

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Übersicht

Beschreibung

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The compound this compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical structure.

Wirkmechanismus

Target of Action

It is structurally similar to urapidil, a drug used for the treatment of essential hypertension . Urapidil is known to act as an α-blocker and a 5HT-1A receptor agonist . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Mode of Action

Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Urapidil’s activation of the 5ht-1a receptor suggests that it may influence serotonin signaling pathways .

Result of Action

Urapidil’s ability to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure suggests potential cardiovascular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 2-methoxyphenylacetaldehyde and tryptamine. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydro-beta-carboline derivatives.

Substitution: Halogenated or nitrated beta-carboline derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.

Medicine: Research explores its potential therapeutic applications, including anticancer, antimicrobial, and psychoactive properties.

Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Harmine: Another beta-carboline with similar psychoactive and neuroprotective properties.

Harmaline: Known for its MAO-inhibitory effects and use in traditional medicine.

Tetrahydroharmine: Shares structural similarities and biological activities with 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Uniqueness

This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets and contribute to its distinct pharmacological profile.

Biologische Aktivität

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS No. 331852-78-9) is a member of the beta-carboline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of Beta-Carbolines

Beta-carbolines are alkaloids found in various plants and animals, recognized for their psychoactive, antimicrobial, and anticancer properties. The structure of this compound contributes to its unique biological profile. The compound is synthesized primarily through the Pictet-Spengler reaction involving tryptamine derivatives and aldehydes or ketones under acidic conditions.

Neuroprotective Effects

Research indicates that beta-carbolines can exhibit neuroprotective effects. Specifically, studies have shown that this compound may influence neurotransmitter systems, particularly serotonin receptors (5-HT receptors). This compound has demonstrated partial agonism at 5-HT2A receptors and antagonism at 5-HT2B receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that beta-carboline derivatives can inhibit the growth of various pathogens. For instance, related compounds have shown significant activity against Trypanosoma cruzi with low cytotoxicity towards mammalian cells .

Anticancer Potential

The anticancer activity of beta-carbolines is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms. The specific activity of this compound in cancer models remains to be extensively documented but aligns with the general trends observed in beta-carboline research .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for elucidating the biological functions of this compound. Variations in substituents on the beta-carboline skeleton significantly affect biological activity. For example:

| Compound | Activity Type | IC50/EC50 Values |

|---|---|---|

| This compound | Neuroprotective | Not specified |

| Related beta-carbolines | Trypanocidal | IC50 = 14.9 µM (epimastigote) |

| Other derivatives | Anticancer | Varies by structure |

This table summarizes some findings related to the activity of beta-carboline derivatives and highlights the need for further exploration into specific activities associated with this compound.

Case Studies and Research Findings

Several studies have focused on the biological activities of beta-carbolines:

- Neurogenic Potential : A study assessed the effects of various beta-carbolines on neurogenesis and neuronal maturation. It was found that certain derivatives could stimulate early neurogenesis significantly .

- Antimalarial Activity : Another investigation into related tetrahydro-beta-carbolines revealed promising antimalarial effects in mouse models . The structural modifications influenced their efficacy against malaria parasites.

- Fungicidal Activity : A series of beta-carboline derivatives were synthesized and tested for fungicidal properties against phytopathogenic fungi. Results indicated that specific substitutions led to enhanced antifungal activities .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-21-16-9-5-3-7-14(16)17-18-13(10-11-19-17)12-6-2-4-8-15(12)20-18/h2-9,17,19-20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMKUSWYWKUMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.